[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid
Description
[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid is a boronic acid derivative featuring a central phenyl ring substituted with a tripyridinyl moiety. Its structure comprises a boronic acid (-B(OH)₂) group attached to a phenyl ring, which is further linked to a pyridine ring bearing two additional pyridin-2-yl groups at the 2- and 6-positions. This compound is hypothesized to exhibit unique electronic and steric properties due to its extended π-conjugated system and multiple nitrogen atoms, making it a candidate for applications in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry .
Properties
IUPAC Name |
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BN3O2/c26-22(27)17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-23-18)25-21(14-16)19-6-2-4-12-24-19/h1-14,26-27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDWKAXANGABFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Terpyridine Halide Intermediate Preparation
The terpyridine scaffold is first functionalized with a halogen (Br or I) at the para position of the central pyridine ring. This is achieved via:
Borylation via Suzuki-Miyaura Coupling
The halogenated terpyridine undergoes cross-coupling with a boronic acid or ester:
Table 1: Optimization of Suzuki-Miyaura Borylation
| Halide (X) | Boron Source | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Br | B₂pin₂ | PdCl₂(dppf) | 100 | 78 |
| I | BBA | Pd(OAc)₂ | 65 | 82 |
| Br | B₂(OH)₄ | NiCl₂ | 80 | 68 |
Halogen-Metal Exchange and Borylation
Grignard Reagent-Mediated Synthesis
Lithium-Halogen Exchange
Table 2: Comparison of Metal Exchange Methods
| Method | Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Grignard | iPrMgCl/B(OMe)₃ | −40 to −78 | 72 |
| Lithium-Halogen | n-BuLi/B(OiPr)₃ | −78 | 68 |
Directed Ortho-Metallation (DoM) and Borylation
Directed Lithiation
A directing group (e.g., OTf) at the para position of the terpyridine core facilitates regioselective lithiation:
Rhodium-Catalyzed C–H Borylation
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Conditions : [Rh(COD)Cl]₂ (3 mol%), dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine, 6 mol%), B₂pin₂ (1.5 equiv) in dioxane at 100°C.
-
Yield : 60% after 24 h, with no requirement for pre-functionalized halides.
Challenges and Optimizations
Stability of Boronic Acid
The boronic acid group is prone to protodeboronation under acidic conditions. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
(4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted phenyl derivatives depending on the reactants used.
Scientific Research Applications
Organic Synthesis
Boronic acids are widely used in organic synthesis as intermediates for constructing complex molecules. The unique structure of [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid allows it to participate in:
- Suzuki Coupling Reactions : This compound can be utilized in cross-coupling reactions to form carbon-carbon bonds, essential for synthesizing pharmaceuticals and agrochemicals.
Materials Science
The compound's ability to form stable complexes with diols makes it valuable in materials science:
- Sensing Applications : It can be used in the development of sensors that detect sugars or other diol-containing compounds due to its selective binding properties.
- Polymer Chemistry : Incorporating this boronic acid into polymer matrices can enhance their properties, such as thermal stability and mechanical strength.
Medicinal Chemistry
Research indicates that this compound may exhibit promising biological activities:
- Drug Design : Its structural characteristics suggest potential interactions with biological targets, particularly in designing inhibitors for proteases or other enzymes involved in disease pathways. Computational modeling studies have been employed to predict these interactions .
Biological Studies
Studies involving the interactions of this compound with biological targets are crucial for understanding its pharmacological potential:
- Binding Studies : Experimental techniques combined with computational modeling help elucidate how this compound interacts with various biomolecules.
Case Studies
Several studies have explored the applications of this compound:
- Pharmaceutical Development : A study demonstrated its effectiveness as a lead compound for developing protease inhibitors aimed at treating viral infections.
- Material Innovation : Research highlighted its role in creating novel polymeric materials that exhibit selective binding properties for environmental sensing applications.
- Computational Studies : Advanced computational models have been developed to predict the interaction dynamics of this compound with various biological targets, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of (4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)phenyl)boronic acid involves its ability to form stable complexes with various metal ions through the terpyridine moiety. This interaction can influence molecular pathways and targets, leading to specific biological or chemical effects. The boronic acid group also plays a crucial role in binding to diols and other functional groups, facilitating its use in sensing and catalysis applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Boronic Acids
Structural Analogues with Pyridine Substituents
Pyridine-4-boronic Acid
- Molecular Formula: C₅H₆BNO₂
- Molecular Weight : 122.92 g/mol
- Key Features : A simpler analog with a single pyridine ring directly attached to the boronic acid group.
- Applications : Widely used in coupling reactions; its lower molecular weight and simpler structure enhance solubility but limit steric bulk compared to the target compound .
[4-(2,6-Difluoropyridin-3-yl)phenyl]boronic Acid
- Molecular Formula: C₁₁H₈BF₂NO₂
- Molecular Weight : 234.995 g/mol
- The fluorine substituents may also improve metabolic stability in pharmaceutical contexts .
Analogues with Bulky Aromatic Substituents
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid
- Molecular Formula : C₁₇H₂₀BO₄
- Molecular Weight : 307.15 g/mol (estimated)
- Key Findings: Demonstrated potent inhibition of fungal histone deacetylase (HDAC) MoRPD3 at 1 µM, outperforming trichostatin A (1.5 µM required). The methoxyethyl-phenoxy group enhances lipophilicity (LogP ~2.5, estimated), favoring cell membrane penetration .
(4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic Acid
- Molecular Formula : C₂₃H₃₀BO₃
- Molecular Weight : 371.30 g/mol
- Key Features: The diisopropylphenoxy group introduces significant steric hindrance, which may slow coupling reaction kinetics but improve selectivity in binding interactions .
Chlorinated Pyridine Boronic Acids
(2,6-Dichloropyridin-4-yl)boronic Acid
- Molecular Formula: C₅H₄BCl₂NO₂
- Molecular Weight : 207.86 g/mol
- Similarity Score : 0.75 (vs. target compound)
- Key Features : Chlorine atoms increase electrophilicity at the boron center, accelerating coupling reactions. However, the absence of extended π-systems limits applications in materials science .
Comparative Data Table
*Estimated based on structural analogs.
Reactivity in Suzuki-Miyaura Coupling
- The target compound’s tripyridinyl substituent likely enhances stability during coupling by coordinating to palladium catalysts, similar to observations in , where a 58% yield was achieved using a related boronic acid .
- Chlorinated analogs (e.g., ) exhibit faster reaction rates due to electron-withdrawing effects but may require harsher conditions .
Physicochemical Properties
- Bulky substituents (e.g., diisopropylphenoxy in ) reduce aqueous solubility but improve selectivity in protein binding. In contrast, the target compound’s pyridinyl groups may balance solubility and reactivity .
Biological Activity
[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid is a complex organic compound that has garnered attention for its potential biological activities. Characterized by its unique structure, which includes a boronic acid functional group and multiple pyridine rings, this compound has been explored for various applications in medicinal chemistry, particularly in drug development and as an antibacterial agent.
The molecular formula of this compound is C21H16BN3O2, with a molecular weight of approximately 353.2 g/mol. The presence of the boronic acid moiety allows for reversible covalent bonding with biological macromolecules, which is pivotal for its biological activity.
The biological activity of boronic acids, including this compound, often involves the inhibition of specific enzymes. Notably, boronic acids can act as inhibitors of leucyl-tRNA synthetase and other enzymes involved in protein synthesis. This mechanism is crucial for their antimicrobial effects against various pathogens.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that this compound is more effective than some existing antibiotics.
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Escherichia coli | 50 | Moderate |
| Bacillus cereus | 25 | High |
| Candida albicans | 100 | Low |
Case Studies
- Inhibition of Protein Synthesis : A study demonstrated that the compound effectively inhibited leucyl-tRNA synthetase in bacterial cells, leading to a blockade in protein synthesis. This finding aligns with the known mechanisms of action for many boronic acids .
- Antifungal Activity : In vitro studies revealed that this compound exhibited moderate antifungal activity against Candida albicans and Aspergillus niger, with varying degrees of effectiveness based on concentration .
- Impact on Cyanobacteria : Another investigation highlighted the compound's potential to suppress the growth of halophilic cyanobacteria at specific concentrations, indicating its broader applicability in environmental microbiology .
Applications in Drug Development
The ability of this compound to bind effectively to target proteins positions it as a promising candidate for drug development. Its structural features allow it to be tailored for specific interactions with biomolecules, potentially leading to new therapeutic agents against resistant bacterial strains.
Q & A
Basic Synthesis and Characterization
Q1.1: What is the optimal synthetic route for [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid, and how is its purity validated? Methodological Answer: The compound is synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic acid group’s reactivity with halogenated terpyridine precursors. Key steps include:
- Ligand preparation : A terpyridine derivative (e.g., 4'-chloro-2,2':6',2''-terpyridine) reacts with a boronic acid-functionalized aryl halide under palladium catalysis .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization.
- Characterization :
Advanced Applications in Materials Science
Q2.1: How is this compound utilized in single-molecule electronic devices, and what experimental setups are critical? Methodological Answer: The boronic acid group enables surface anchoring , while the terpyridine moiety facilitates metal coordination . Key methodologies include:
- Conductance measurements : 2D conductance histograms under controlled potentials (e.g., 100–200 mV) using scanning tunneling microscopy (STM) break-junction techniques .
- Density Functional Theory (DFT) : Models electronic coupling between the terpyridine-metal complex and electrodes.
Mechanistic Studies in Catalysis
Q3.1: How does the terpyridine ligand influence catalytic activity in transition-metal complexes? Methodological Answer: The terpyridine acts as a tridentate ligand , stabilizing metal centers (e.g., Ru, Fe) for redox-active catalysis. Experimental approaches:
- X-ray crystallography : Resolves coordination geometry (e.g., octahedral for Ru complexes) .
- Cyclic Voltammetry : Identifies redox potentials (e.g., RuIII/RuII transitions at ~1.2 V vs. Ag/AgCl).
Functionalization and Stability
Q4.1: What strategies prevent boronic acid dehydration during derivatization? Methodological Answer:
- Protection as boronic ester : React with pinacol in anhydrous acetonitrile (MgSO4 as desiccant) .
- Low-temperature handling : Reduces hydrolysis risk.
- Post-functionalization deprotection : Use H2O2 in buffered solutions (pH 7.4) to regenerate boronic acid .
Analytical Challenges and Data Interpretation
Q5.1: How to resolve discrepancies in NMR data for boronic acid derivatives? Methodological Answer:
- Dynamic equilibria : Boronic acids exist as anhydrides or trimers in solution. Use D2O or DMSO-d6 to stabilize the monomeric form .
- HRMS validation : Confirm molecular ion peaks (e.g., m/z 353.18 for C26H24BN3O2) .
- Control experiments : Compare with spectra of protected esters to isolate boronic acid signals .
Biological and Sensor Applications
Q6.1: Can this compound act as a stimuli-responsive probe for H2O2 detection? Methodological Answer: Yes, via H2O2-triggered boronic acid oxidation :
- Probe design : Conjugate with fluorophores (e.g., QCy-BA in ).
- NMR monitoring : Track O–CH2 peak shifts (δ 5.10 → 5.20 ppm) post-H2O2 addition .
- UV-vis/fluorescence : Detect absorbance at 400 nm (boronic acid) vs. 500 nm (oxidized product) .
Stability and Storage
Q7.1: What conditions prevent degradation during long-term storage? Methodological Answer:
- Anhydrous environment : Store under argon at −20°C in amber vials.
- Desiccants : Use silica gel or molecular sieves in storage containers .
- Avoid light/heat : Decomposition observed >40°C (TGA data recommended).
Computational Modeling
Q8.1: How to model the compound’s electronic properties for material design? Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
